molecular formula C15H13N5 B8328881 (2,6-dipyridin-2-ylpyridin-4-yl)hydrazine

(2,6-dipyridin-2-ylpyridin-4-yl)hydrazine

Cat. No.: B8328881
M. Wt: 263.30 g/mol
InChI Key: VZLLBQBQCCCBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Hydrazino-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H13N5 and a molecular weight of 263.297 g/mol . It is a derivative of terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions. The hydrazino group at the 4’ position of the terpyridine framework imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydrazino-2,2’:6’,2’‘-terpyridine typically involves the reaction of 4’-chloro-2,2’:6’,2’'-terpyridine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 4’-Hydrazino-2,2’:6’,2’'-terpyridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Hydrazino-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted terpyridine derivatives .

Scientific Research Applications

4’-Hydrazino-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic, photophysical, and electrochemical properties.

    Biology: The compound is investigated for its potential as a bioactive molecule, including its interactions with biomolecules such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the development of platinum-based chemotherapeutics.

    Industry: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and supramolecular assemblies.

Mechanism of Action

The mechanism of action of 4’-Hydrazino-2,2’:6’,2’'-terpyridine depends on its specific application. In the context of anticancer research, the compound forms complexes with platinum, which can induce mitophagy in cancer cells. Mitophagy is a selective autophagic process that degrades dysfunctional mitochondria, leading to cell death. The compound disrupts mitophagy-related protein expression, dissipates mitochondrial membrane potential, and elevates reactive oxygen species levels, ultimately promoting mitochondrial DNA damage and reducing cellular energy production .

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2,2’6’,2’'-terpyridine: A precursor in the synthesis of 4’-Hydrazino-2,2’:6’,2’'-terpyridine, used in supramolecular chemistry.

    4’-Hydroxy-2,2’6’,2’'-terpyridine: Another derivative of terpyridine, used in the synthesis of metal complexes and nanoparticles.

    4’-Amino-2,2’6’,2’'-terpyridine: Similar to 4’-Hydrazino-2,2’:6’,2’'-terpyridine, but with an amino group instead of a hydrazino group.

Uniqueness

4’-Hydrazino-2,2’:6’,2’'-terpyridine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials, catalysts, and therapeutic agents .

Properties

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl)hydrazine

InChI

InChI=1S/C15H13N5/c16-20-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,16H2,(H,19,20)

InChI Key

VZLLBQBQCCCBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 ml (126 mmol) of hydrazine are added to 600 mg (2.2 mmol) of 4′-chloro-[2,2′;6′,2″]-terpyridine in 12 ml of 2-butanol. The mixture is heated at reflux for 17 hours and cooled, and [2,2′;6′,2″]terpyridin-4′-yl-hydrazine is filtered off in the form of a white solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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